N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

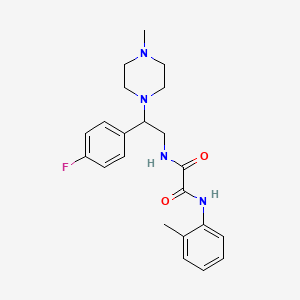

The compound N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is an oxalamide derivative characterized by a unique structural framework. Its N1-substituent includes a 4-fluorophenyl group linked to a 4-methylpiperazine moiety via an ethyl chain, while the N2-substituent is an o-tolyl (ortho-methylphenyl) group.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-16-5-3-4-6-19(16)25-22(29)21(28)24-15-20(17-7-9-18(23)10-8-17)27-13-11-26(2)12-14-27/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXMANQZKSBDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the fluorophenyl intermediate: This could involve the halogenation of a benzene ring followed by substitution reactions to introduce the fluorine atom.

Synthesis of the piperazine derivative: This step might involve the alkylation of piperazine with appropriate alkyl halides.

Coupling reactions: The final step would involve coupling the fluorophenyl intermediate with the piperazine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the oxalamide linkage.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide may have various applications in scientific research, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Functional Groups

Oxalamides are versatile scaffolds with tunable properties depending on substituents. Below is a comparison of key analogues:

Pharmacological and Toxicological Profiles

- S336: Approved as a flavoring agent with a high margin of safety (NOEL = 100 mg/kg/day) . Its dimethoxybenzyl and pyridyl groups contribute to umami taste and metabolic stability.

- GMC Series : Demonstrated antimicrobial activity, with substituents like halogens (e.g., 4-fluorophenyl in GMC-4) enhancing target binding .

- Compound 19–23 : Substituents like bromine or chlorine improve lipophilicity but reduce synthetic yields (23–83%) .

- Target Compound : The 4-methylpiperazine group may enhance solubility and CNS penetration, while the o-tolyl group could increase metabolic stability compared to bulkier aryl groups.

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and empirical research findings.

Structural Characteristics

The compound is characterized by the following molecular properties:

- Molecular Formula : C21H32FN5O3

- Molecular Weight : 421.5 g/mol

- CAS Number : 906151-02-8

The oxalamide structure is significant in medicinal chemistry, often associated with various pharmacological activities due to its ability to interact with biological targets effectively.

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. Notably, it has been observed to interact with the GABA-A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system (CNS).

Key Findings from Research Studies

-

GABA-A Receptor Modulation :

- The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain. This modulation can lead to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and other CNS-related conditions .

-

Metabolic Stability :

- Studies have demonstrated that derivatives of oxalamide compounds exhibit varying degrees of metabolic stability. For instance, certain modifications have led to increased stability against metabolic degradation by liver microsomes, which is essential for maintaining therapeutic efficacy and reducing toxicity .

-

Antiviral Activity :

- A related compound within the same structural class has shown potent inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. The best-performing derivatives exhibited IC50 values lower than that of established antiviral agents like oseltamivir .

Table 1: Biological Activity Summary

Case Study: Neuropharmacological Effects

A study investigating the neuropharmacological profile of similar oxalamide derivatives found that modifications at specific positions significantly influenced their affinity for GABA-A receptors. Compounds with fluorinated phenyl groups showed enhanced binding affinity and efficacy, suggesting that this compound may follow similar trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.